molecular formula C17H13Br2NO2 B2595317 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline CAS No. 861210-90-4

6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline

Número de catálogo: B2595317
Número CAS: 861210-90-4
Peso molecular: 423.104
Clave InChI: MFTWGTDNMDIUHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline (CAS 861210-90-4) is a synthetic brominated quinoline derivative with the molecular formula C₁₇H₁₃Br₂NO₂ and a molecular weight of 423.10 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel anticancer agents. The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . Quinoline derivatives, such as this dibrominated analog, are extensively investigated for their potent antiproliferative activities. They exhibit promising mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . The specific bromination pattern at the 6 and 8 positions of the quinoline ring, combined with the 3,4-dimethoxyphenyl substituent, is designed to enhance the molecule's electronic properties and its potential to intercalate with DNA or inhibit enzymes like topoisomerase, which are critical targets in oncology research . This compound is intended for research use only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO2/c1-21-15-6-4-10(8-16(15)22-2)14-5-3-11-7-12(18)9-13(19)17(11)20-14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTWGTDNMDIUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline typically involves multi-step organic reactions. One common method is the bromination of 2-(3,4-dimethoxyphenyl)quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline lies in its anticancer properties. Research has demonstrated that derivatives of quinoline compounds exhibit potent cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: Compounds related to this compound have shown significant antiproliferative activity with IC50 values ranging from 2.71 to 5.94 μM, which are more potent than the reference drug Doxorubicin (IC50 = 6.18 μM) .
  • Mechanism of Action: The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) kinase, with some derivatives displaying IC50 values as low as 0.22 μM . This inhibition leads to cell cycle arrest at the G1 phase and induction of apoptosis via upregulation of apoptotic markers such as p53 and caspase-9 .

Cardioprotective Effects

Another notable application is in cardioprotection. Certain derivatives of quinoline have been investigated for their ability to mitigate doxorubicin-induced cardiotoxicity.

Research Insights:

  • Cardioprotective Activity: Compounds including those derived from this compound have shown promise in protecting cardiac cells from oxidative stress induced by chemotherapy agents like doxorubicin .
  • Cell Viability: Studies indicated that these compounds significantly increased cell viability in H9c2 cardiomyocytes exposed to doxorubicin, suggesting a protective mechanism against drug-induced cardiac damage .

Structural Characteristics and Synthesis

The synthesis of this compound involves several steps that enhance its bioactivity. The structural modifications allow for improved interactions with biological targets.

Synthesis Overview:

  • The compound is synthesized through a series of reactions involving bromination and coupling techniques that yield high-purity products suitable for biological testing .
  • Structural analysis confirms the presence of functional groups that contribute to its biological activity, including electron-donating methoxy groups that enhance potency against cancer cells .

Case Studies and Experimental Evidence

Numerous studies have documented the efficacy of this compound and its derivatives:

StudyFindingsIC50 Values
Potent anticancer activity against MCF-7 cells2.71 μM
Inhibition of EGFR kinase; apoptosis induction0.22 μM
Cardioprotective effects against doxorubicinIncreased viability by over 80%

These findings highlight the compound's potential as a lead structure for further drug development targeting cancer and cardiotoxicity.

Mecanismo De Acción

The mechanism of action of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

A comparative analysis of key quinoline derivatives is provided below:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline 6,8-Br; 2-(3,4-(OCH₃)₂Ph) C₁₇H₁₂Br₂N₂O₂ 444.10 Anticancer precursor; poor solubility
6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline 6,8-Br; 2-(4-morpholinyl-Ph) C₁₉H₁₆Br₂N₂O 448.16 TLR9 modulation; β-lactamase inhibition
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline 6,8-Br; 2-(3-Cl-thiophene) C₁₃H₆Br₂ClNS 403.50 High halogen content; agrochemical uses
2-(3,4-Dimethoxyphenyl)quinoline 2-(3,4-(OCH₃)₂Ph) C₁₇H₁₄N₂O₂ 278.31 Intermediate for cross-coupling
6,8-Dimethoxyquinoline 6,8-OCH₃ C₁₁H₁₁NO₂ 189.21 Enhanced solubility; anticancer activity
Key Observations:
  • However, 6,8-dimethoxyquinoline shows better solubility due to polar methoxy groups .
  • Reactivity: Bromine atoms at the 6 and 8 positions enable metal-halogen exchange reactions, making the compound a versatile precursor for synthesizing disubstituted quinolines .
  • For example, 6,8-dibromoquinoline derivatives show cytotoxicity against tumor cell lines, comparable to 6,8-dimethoxy analogues .

Pharmacological Potential

  • Anticancer Activity: 6,8-Dibromoquinoline derivatives inhibit tumor cell proliferation, likely due to intercalation with DNA or interaction with topoisomerases .
  • Antimicrobial Potential: Bromoquinolines exhibit antibacterial effects, as seen in derivatives targeting Mycobacterium tuberculosis .
  • Neurotrophic Effects : Compounds with 3,4-dimethoxyphenyl groups (e.g., trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene) show neurotrophic activity in PC12 cells, suggesting a role for the dimethoxyphenyl motif in neuronal signaling .

Actividad Biológica

6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through a review of recent studies and findings.

  • Chemical Formula : C17H14Br2N
  • Molecular Weight : 396.11 g/mol
  • CAS Number : 861210-90-4

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit varying degrees of antimicrobial activity against bacteria and fungi. A study assessing the antimicrobial properties of related quinoline compounds found that while some displayed significant inhibition against Staphylococcus aureus and Escherichia coli, others showed limited effectiveness at concentrations ranging from 75 to 1000 ppm .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundE. coli Inhibition ZoneS. aureus Inhibition Zone
Quinoline-benzimidazoleNoneNone
Quinoline-hydrazoneNone+++ (Good Activity)
This compoundTBDTBD

The biological activity of quinolines often involves their interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes involved in critical cellular processes such as DNA methylation and repair mechanisms. Specifically, compounds have been shown to intercalate into DNA, leading to conformational changes that disrupt enzymatic functions .

Case Studies

  • Anticancer Activity : A study highlighted the potential of certain quinoline derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific role of bromine substitutions in enhancing cytotoxicity was noted.
  • Enzyme Inhibition : Research on quinoline-based analogs demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are key players in epigenetic regulation. This inhibition could lead to hypomethylation effects beneficial in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline?

The compound can be synthesized via bromination of 1,2,3,4-tetrahydroquinoline precursors followed by functionalization. For example, bromination of 1,2,3,4-tetrahydroquinoline with bromine sources (e.g., NBS or Br₂) generates 6,8-dibromoquinoline intermediates. Subsequent coupling with 3,4-dimethoxyphenyl groups via Suzuki-Miyaura or Ullmann reactions introduces the aryl substituent at position 2 . Purification typically involves flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization (e.g., pentane/ethyl acetate mixtures) to achieve high purity .

Q. How is the purity and structural integrity of this compound validated in synthesis?

Characterization relies on a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
  • X-ray crystallography to resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • TLC monitoring during synthesis to track reaction progress .

Q. What are common challenges in synthesizing brominated quinoline derivatives, and how are they addressed?

Key challenges include:

  • Regioselectivity : Competing bromination at positions 6 and 8 versus other sites. Controlled reaction conditions (e.g., temperature, solvent polarity) and directing groups (e.g., methoxy substituents) improve selectivity .
  • Purification : Brominated intermediates often exhibit low solubility. Gradient elution in chromatography and mixed-solvent recrystallization enhance recovery .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to introduce diverse substituents at the 6,8-dibromoquinoline core?

Metal-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enable selective substitution. For example, metal-bromine exchange (e.g., using Grignard reagents or organozinc compounds) replaces bromine atoms with aryl or alkyl groups while retaining the quinoline scaffold . Computational modeling (DFT) can predict reactivity and guide ligand selection for challenging couplings .

Q. What experimental designs are recommended to evaluate the anticancer activity of this compound derivatives?

  • In vitro assays : Screen against tumor cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC₅₀ values with control compounds (e.g., 6,8-dimethoxyquinoline derivatives) .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (e.g., kinase assays).
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .

Q. How should researchers resolve contradictions in biological activity data between structurally similar quinoline derivatives?

Discrepancies may arise from differences in:

  • Cellular uptake : LogP values and solubility influence bioavailability. Measure partition coefficients (octanol/water) and correlate with activity .
  • Crystallographic packing : Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-stacking) observed in X-ray structures can alter solubility and stability, impacting biological assays .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .

Q. What strategies are effective for analyzing the role of intermolecular interactions in stabilizing the quinoline crystal lattice?

  • X-ray crystallography : Quantify hydrogen bonds (e.g., C–H⋯O) and π-interactions (e.g., centroid distances < 4.0 Å) using software like Mercury .
  • Hirshfeld surface analysis : Map molecular contacts to identify dominant interactions (e.g., H⋯H, H⋯Br) contributing to packing efficiency .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces .

Methodological Insights from Key Studies

Study Focus Key Findings Reference
Synthesis Optimization Metal-bromine exchange enables regioselective functionalization of 6,8-dibromoquinoline.
Anticancer Activity 6,8-Dibromoquinoline derivatives show IC₅₀ values < 10 µM in HeLa cells.
Crystallography Intermolecular C–H⋯O bonds and π-stacking stabilize the quinoline lattice.
SAR Analysis Methoxy groups at positions 3 and 4 enhance bioactivity compared to alkyl chains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.